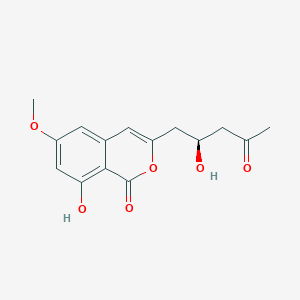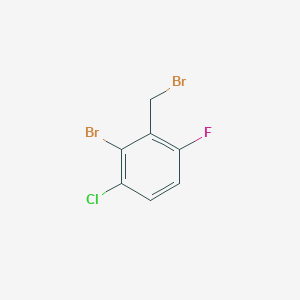
2-Bromo-3-chloro-6-fluorobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1823559-40-5 . Its IUPAC name is 2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene . The compound is solid in physical form .
Molecular Structure Analysis
The molecular weight of “2-Bromo-3-chloro-6-fluorobenzyl bromide” is 302.37 . Its Inchi Code is 1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis
“2-Bromo-3-chloro-6-fluorobenzyl bromide” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Differential Reactivity in Enzyme Processing
A study by Reynolds et al. (1988) explored the reactivity of halomethylbenzoyl formates, including compounds structurally related to 2-Bromo-3-chloro-6-fluorobenzyl bromide, with benzoylformate decarboxylase. The research highlighted how the halogen substituents influence the enzyme's reactivity, ranging from substrate behavior to competitive inhibition, emphasizing the potential of halogenated benzyl compounds in biochemical applications (Reynolds, Garcia, Kozarich, & Kenyon, 1988).
Organolithium Reactions with Halobenzoic Acids
Gohier, Castanet, and Mortier (2003) investigated the selectivity in reactions between organolithium reagents and unprotected 2-halobenzoic acids, revealing insights into the positional lithiation influenced by halogen substituents. This study contributes to the understanding of chemical reactivity and selectivity in halogenated benzyl compounds, providing a foundation for synthetic strategies in organic chemistry (Gohier, Castanet, & Mortier, 2003).
Intramolecular Arylthiolations Catalysis
Research by Sahoo et al. (2012) on the regioselective intramolecular arylthiolations using Cu and Pd catalysts demonstrated the influence of halogen substituents, including bromo and chloro, on the catalytic activity and selectivity. This study sheds light on the role of halogenated benzyl compounds in facilitating novel catalytic transformations, which can be applied in the synthesis of heterocyclic compounds and pharmaceuticals (Sahoo, Banerjee, Chakraborty, & Patel, 2012).
Halocarbenes Study
Scuseria et al. (1986) explored the geometries, singlet-triplet separations, and vibrational frequencies of halocarbenes, including those derived from halobenzyl compounds. Their findings contribute to a deeper understanding of the electronic and structural properties of halogenated carbene species, which are relevant in various chemical reactions and material science applications (Scuseria, Durán, Maclagan, & Schaefer, 1986).
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-3-chloro-6-fluorobenzyl bromide are likely to be proteins or enzymes in the body that have a high affinity for this compound
Mode of Action
The compound is likely to interact with its targets through a process known as nucleophilic substitution . This involves the bromine atom in the compound being replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This reaction can occur via two main pathways: SN1 or SN2 . The pathway taken depends on the nature of the carbon atom to which the bromine atom is attached .
Biochemical Pathways
These compounds are often involved in reactions such as free radical bromination and nucleophilic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorobenzyl bromide. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .
Eigenschaften
IUPAC Name |
2-bromo-3-(bromomethyl)-1-chloro-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(10)7(4)9/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJVCIJSLHGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-6-fluorobenzyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

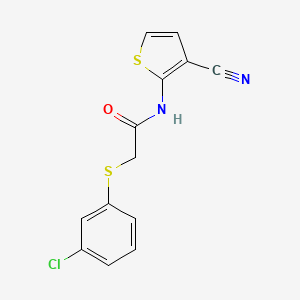
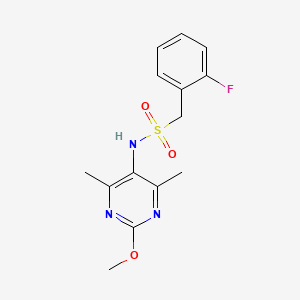
![Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2894744.png)

![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)
![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
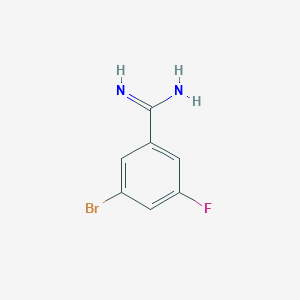
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)
